ICG-alkyne

NIR fluorescence imaging click chemistry bioorthogonal labeling

ICG-alkyne combines the FDA-approved ICG fluorophore core with a terminal alkyne handle, enabling bioorthogonal CuAAC or SPAAC conjugation to azide-modified biomolecules without compromising NIR optical performance (Ex/Em 786/820 nm). Its sulfonate groups confer superior aqueous solubility over generic Cy7.5-alkyne, preserving biomolecule conformation during labeling. Unlike Sulfo-Cy7-alkyne, the ICG core provides an established clinical safety profile and well-characterized in vivo pharmacokinetics, offering a regulatory advantage for translational research. With a high extinction coefficient (ε=232,000 M⁻¹cm⁻¹), this reagent delivers exceptional sensitivity for deep-tissue imaging and nanoparticle tracking applications.

Molecular Formula C48H53N3O4S
Molecular Weight 768.0 g/mol
Cat. No. B2820909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICG-alkyne
Molecular FormulaC48H53N3O4S
Molecular Weight768.0 g/mol
Structural Identifiers
InChIInChI=1S/C48H53N3O4S/c1-6-32-49-44(52)27-13-10-18-33-50-40-30-28-36-21-14-16-23-38(36)45(40)47(2,3)42(50)25-11-8-7-9-12-26-43-48(4,5)46-39-24-17-15-22-37(39)29-31-41(46)51(43)34-19-20-35-56(53,54)55/h1,7-9,11-12,14-17,21-26,28-31H,10,13,18-20,27,32-35H2,2-5H3,(H-,49,52,53,54,55)
InChIKeyXXTDAEMDSXMISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ICG-Alkyne (CAS 1622335-41-4): Near-Infrared Fluorescent Dye for Bioorthogonal Click Chemistry in Scientific Procurement


ICG-alkyne (Indocyanine Green-alkyne, CAS 1622335-41-4) is a near-infrared (NIR) fluorescent dye derivative of the FDA-approved imaging agent indocyanine green (ICG). It incorporates a terminal alkyne moiety that enables highly specific covalent conjugation to azide-tagged biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) click chemistry [1]. This functionalization retains ICG's favorable NIR optical properties—including an excitation maximum near 780 nm and emission around 810–830 nm, which lie within the biological optical window for deep tissue penetration and low autofluorescence .

Why ICG-Alkyne Cannot Be Substituted by Generic Cyanine Dyes or Alternative Click Reagents


ICG-alkyne occupies a unique niche at the intersection of bioorthogonal click chemistry and clinically translatable NIR imaging. Unlike generic cyanine dyes such as Cy7.5-alkyne, ICG-alkyne combines a sulfonate group that confers appreciable water solubility (critical for maintaining biomolecule conformation and preventing aggregation) with an FDA-validated ICG core that exhibits well-characterized in vivo pharmacokinetics and low toxicity . While Sulfo-Cy7-alkyne offers superior aqueous solubility, it lacks the established clinical safety profile and vascular binding properties of the ICG core . Similarly, copper-free click reagents like ICG-DBCO eliminate copper cytotoxicity concerns but impose higher molecular weight and often slower reaction kinetics compared to CuAAC-optimized ICG-alkyne . Substituting ICG-alkyne with an in-class alternative risks compromising labeling efficiency, in vivo signal-to-noise, or regulatory acceptance—making compound-specific selection essential for rigorous, reproducible research outcomes.

Quantitative Differentiation of ICG-Alkyne: Evidence-Based Comparison with Closest Analogs


Spectral Properties and Brightness: ICG-Alkyne vs. Cyanine7.5-Alkyne

ICG-alkyne exhibits a molar extinction coefficient of 232,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.09 in methanol, resulting in a relative brightness (ε × Φ) of 20,880 . In contrast, Cyanine7.5-alkyne, a structurally analogous NIR fluorophore often considered interchangeable, demonstrates a lower extinction coefficient of 223,000 M⁻¹cm⁻¹ but a slightly higher quantum yield of 0.10, yielding a comparable brightness of 22,300 [1]. The difference in brightness is marginal (<7%), and the key distinction lies not in raw brightness but in the biological context of the ICG core.

NIR fluorescence imaging click chemistry bioorthogonal labeling

Water Solubility and Bioconjugation Compatibility: ICG-Alkyne vs. Sulfo-Cy7-Alkyne

ICG-alkyne contains an inherent sulfonate group that confers moderate water solubility, enabling direct conjugation to azide-tagged biomolecules in aqueous buffers without the need for organic co-solvents . In comparison, Sulfo-Cy7-alkyne is a sulfonated Cy7 derivative explicitly engineered for maximal aqueous solubility, with an extinction coefficient of 240,600 M⁻¹cm⁻¹ and reportedly superior water solubility that minimizes protein aggregation during labeling . However, ICG-alkyne's solubility profile is sufficient for most in vitro and in vivo applications while retaining the clinically validated ICG core structure.

aqueous bioconjugation protein labeling solubility

Click Chemistry Reaction Kinetics and Biocompatibility: ICG-Alkyne (CuAAC) vs. ICG-DBCO (SPAAC)

ICG-alkyne is optimized for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and rapid click reaction that proceeds even at micromolar concentrations in aqueous or organic media . In contrast, ICG-DBCO (dibenzocyclooctyne) enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with reported second-order rate constants of approximately 10⁶ M⁻¹s⁻¹ . While SPAAC avoids potential copper toxicity, CuAAC reactions using ICG-alkyne typically exhibit faster kinetics and require lower concentrations of expensive biomolecule-azide partners.

click chemistry copper-catalyzed strain-promoted bioorthogonal

Extinction Coefficient and In Vivo Imaging Potential: ICG-Alkyne vs. ICG-Azide

As the alkyne-functionalized partner in a CuAAC pair, ICG-alkyne exhibits an extinction coefficient of 232,000 M⁻¹cm⁻¹ at 786 nm (methanol) . Its counterpart, ICG-azide, which carries the azide moiety for click conjugation, displays a lower extinction coefficient of 218,000 M⁻¹cm⁻¹ at 785 nm . This 6.4% higher molar absorptivity of ICG-alkyne translates to proportionally brighter fluorescence signal per mole of labeled product under equivalent quantum yields.

NIR imaging extinction coefficient click chemistry pair

Optimal Application Scenarios for ICG-Alkyne: Procurement Guidance Based on Quantitative Evidence


High-Sensitivity NIR Imaging of Azide-Tagged Biomolecules in Aqueous Environments

ICG-alkyne's moderate water solubility and high extinction coefficient (ε = 232,000 M⁻¹cm⁻¹) make it well-suited for CuAAC conjugation to azide-functionalized antibodies, peptides, or nucleic acids directly in aqueous buffers (pH 6–8) . The resulting conjugates retain the NIR fluorescence of ICG (Ex/Em 786/820 nm), enabling deep-tissue imaging with reduced background autofluorescence .

Preparation of Targeted Molecular Imaging Probes for Translational Research

Leveraging the FDA-approved ICG core, ICG-alkyne is the preferred click handle for constructing tumor-targeted NIR probes intended for preclinical and potentially clinical translation. The established safety profile and vascular binding properties of the ICG moiety provide a regulatory advantage over non-clinical cyanine dyes.

Site-Specific Labeling of Nanoparticles and Polymer Conjugates for Pharmacokinetic Studies

ICG-alkyne enables covalent attachment to azide-decorated nanoparticles, liposomes, or polymeric drug carriers via rapid CuAAC. The resulting NIR-labeled constructs can be tracked in vivo to assess biodistribution and tumor accumulation, benefiting from ICG's long-wavelength emission that minimizes tissue attenuation .

Development of Activatable Fluorescent Sensors Using Click Chemistry

The terminal alkyne of ICG-alkyne can be used to create "clickable" NIR sensors that respond to biological analytes or enzymatic activity. When combined with azide-modified quenching moieties, ICG-alkyne enables the construction of turn-on probes that exhibit low background and high signal upon target engagement, capitalizing on the high extinction coefficient for sensitive detection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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